

Application Notes and Protocols for 16:0 DAP LNP Assembly

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Compound of Interest

Compound Name: 16:0 DAP

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Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA, siRNA, and gene editing constructs. The cationic lipid 1,2-dipalmitoyl-3-dimethylammonium-propane (**16:0 DAP**) is a valuable component in the formulation of these delivery vehicles. Its saturated 16-carbon acyl chains contribute to the structural integrity of the LNP, while its cationic headgroup facilitates the encapsulation of negatively charged nucleic acids and interaction with target cells.

These application notes provide a comprehensive, step-by-step guide to the assembly of **16:0 DAP**-containing LNPs using a microfluidic-based approach. This method allows for precise control over particle size and polydispersity, leading to reproducible formulations. Detailed protocols for the characterization of the resulting LNPs are also provided, ensuring the quality and consistency of the final product.

Core Principles of LNP Formulation

The assembly of LNPs is a rapid self-assembly process driven by the controlled mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid payload at a low pH. The key components of a typical LNP formulation are:

- Cationic/Ionizable Lipid (e.g., **16:0 DAP**): This lipid possesses a positively charged or ionizable headgroup that electrostatically interacts with the negatively charged phosphate backbone of the nucleic acid, facilitating encapsulation. At physiological pH, ionizable lipids become more neutral, which can reduce toxicity.
- Helper Lipid (e.g., DSPC): A neutral phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), contributes to the structural integrity and stability of the lipid bilayer.
- Cholesterol: This structural lipid modulates the fluidity and rigidity of the LNP, enhancing its stability in biological environments.
- PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene glycol (PEG) is included to control particle size during formation, prevent aggregation, and increase the circulation half-life of the LNPs in vivo.

Experimental Protocols

Materials and Equipment

- Lipids:
 - 1,2-dipalmitoyl-3-dimethylammonium-propane (**16:0 DAP**)
 - 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
 - Cholesterol
 - 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
- Nucleic Acid: mRNA, siRNA, or other nucleic acid of interest
- Solvents and Buffers:
 - 200-proof Ethanol (anhydrous)
 - Citrate buffer (50 mM, pH 4.0)
 - Phosphate-Buffered Saline (PBS), pH 7.4

- Nuclease-free water
- Equipment:
 - Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)
 - Syringe pumps
 - Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
 - Zeta potential analyzer
 - Fluorometer or plate reader for RiboGreen assay
 - Dialysis tubing or tangential flow filtration (TFF) system
 - Sterile filters (0.22 µm)

Protocol 1: Preparation of Stock Solutions

- Lipid Stock Solutions (in Ethanol):
 - Prepare individual stock solutions of **16:0 DAP**, DSPC, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol. Gentle heating (up to 60°C) may be necessary to fully dissolve the lipids. Recommended concentrations are between 10-25 mg/mL.
 - From the individual stock solutions, prepare a mixed lipid stock solution in ethanol containing the desired molar ratio of the four lipid components. A commonly used starting molar ratio for cationic/ionizable lipid-based LNPs is 50:10:38.5:1.5 (**16:0 DAP:DSPC:Cholesterol:DMG-PEG 2000**).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Nucleic Acid Stock Solution (in Aqueous Buffer):
 - Dissolve the nucleic acid in a low pH buffer, such as 50 mM citrate buffer (pH 4.0), to a final concentration of 0.1-1 mg/mL. The acidic pH ensures that the cationic lipid is protonated and positively charged, facilitating complexation with the negatively charged nucleic acid.

Protocol 2: LNP Assembly using Microfluidics

This protocol is based on a total flow rate (TFR) of 12 mL/min and a flow rate ratio (FRR) of 3:1 (Aqueous:Ethanol). These parameters can be optimized for specific applications.[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- System Setup:
 - Prime the microfluidic system according to the manufacturer's instructions.
 - Load the lipid mixture in ethanol into one syringe and the nucleic acid in citrate buffer into another syringe.
- LNP Formation:
 - Set the syringe pumps to a flow rate ratio of 3:1 (Aqueous:Ethanol). For a TFR of 12 mL/min, the aqueous phase flow rate would be 9 mL/min and the ethanol phase flow rate would be 3 mL/min.
 - Initiate the flow from both syringes simultaneously to allow for rapid mixing within the microfluidic cartridge, leading to the self-assembly of LNPs.
- Collection and Dilution:
 - Collect the LNP solution from the outlet of the microfluidic cartridge.
 - Immediately dilute the collected LNP solution with a neutral buffer, such as PBS (pH 7.4), at a 1:1 or 1:2 ratio to raise the pH and stabilize the newly formed nanoparticles.

Protocol 3: Downstream Processing

- Buffer Exchange and Purification:
 - To remove the ethanol and unencapsulated nucleic acid, perform buffer exchange using either dialysis or tangential flow filtration (TFF).
 - Dialysis: Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using an appropriate molecular weight cut-off (MWCO) membrane (e.g., 10 kDa).

- TFF: Use a TFF system with a suitable MWCO membrane (e.g., 100 kDa) to diafilter the LNP solution against PBS (pH 7.4) until the ethanol concentration is below 1%.
- Concentration and Sterilization:
 - Concentrate the purified LNP solution to the desired final concentration using the TFF system or centrifugal filters.
 - Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
- Storage:
 - Store the final LNP solution at 4°C for short-term use (up to one week) or at -80°C for long-term storage.

Data Presentation

The following table summarizes the expected physicochemical properties of LNPs formulated with a cationic/ionizable lipid at a molar ratio of 50:10:38.5:1.5 (Cationic Lipid:DSPC:Cholesterol:PEG-Lipid). Note that these are representative values, and actual results may vary depending on the specific nucleic acid payload and process parameters.

Parameter	Expected Value	Method of Analysis
Particle Size (Z-average)	70 - 100 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4)	Near-neutral to slightly positive	Electrophoretic Light Scattering (ELS)
Nucleic Acid Encapsulation Efficiency	> 90%	RiboGreen Assay

Experimental Characterization Protocols

Protocol 4: Particle Size and Polydispersity Index (PDI) Measurement

- Sample Preparation: Dilute the LNP formulation in PBS (pH 7.4) to an appropriate concentration for DLS analysis (typically a lipid concentration of 0.1 mg/mL).[\[11\]](#)
- DLS Measurement:
 - Equilibrate the DLS instrument to 25°C.
 - Transfer the diluted sample to a suitable cuvette.
 - Perform the measurement according to the instrument's operating procedure. The Z-average diameter and PDI will be reported.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Protocol 5: Zeta Potential Measurement

- Sample Preparation: Dilute the LNP formulation in 0.1x PBS or deionized water to reduce the ionic strength of the medium.[\[11\]](#)[\[12\]](#)
- ELS Measurement:
 - Use an electrophoretic light scattering (ELS) instrument.
 - Transfer the diluted sample to a folded capillary cell.
 - Measure the electrophoretic mobility of the particles, from which the zeta potential is calculated.[\[11\]](#)[\[14\]](#)[\[18\]](#)[\[19\]](#)

Protocol 6: Nucleic Acid Encapsulation Efficiency (RiboGreen Assay)

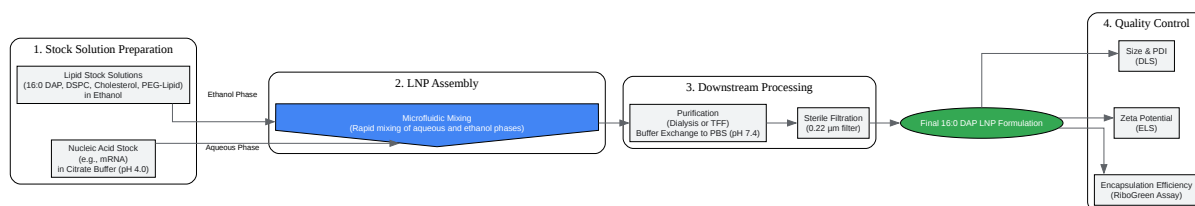
This assay quantifies the amount of nucleic acid protected within the LNPs.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Reagent Preparation:
 - Prepare a RiboGreen working solution by diluting the RiboGreen reagent in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

- Prepare a 2% Triton X-100 solution in TE buffer.
- Standard Curve:
 - Prepare a standard curve of the free nucleic acid in TE buffer at known concentrations.
- Sample Measurement:
 - In a 96-well black plate, add the diluted LNP sample to two sets of wells.
 - To one set of wells, add TE buffer (to measure unencapsulated nucleic acid).
 - To the other set of wells, add the 2% Triton X-100 solution to lyse the LNPs (to measure total nucleic acid).
 - Add the RiboGreen working solution to all wells.
 - Incubate for 5-10 minutes at room temperature, protected from light.
- Fluorescence Reading:
 - Measure the fluorescence intensity using a fluorometer with excitation at ~480 nm and emission at ~520 nm.
- Calculation:
 - Determine the concentration of unencapsulated and total nucleic acid from the standard curve.
 - Calculate the encapsulation efficiency using the following formula:
 - $\text{Encapsulation Efficiency (\%)} = \frac{[(\text{Total Nucleic Acid} - \text{Unencapsulated Nucleic Acid}) / \text{Total Nucleic Acid}] \times 100$

Visualizations

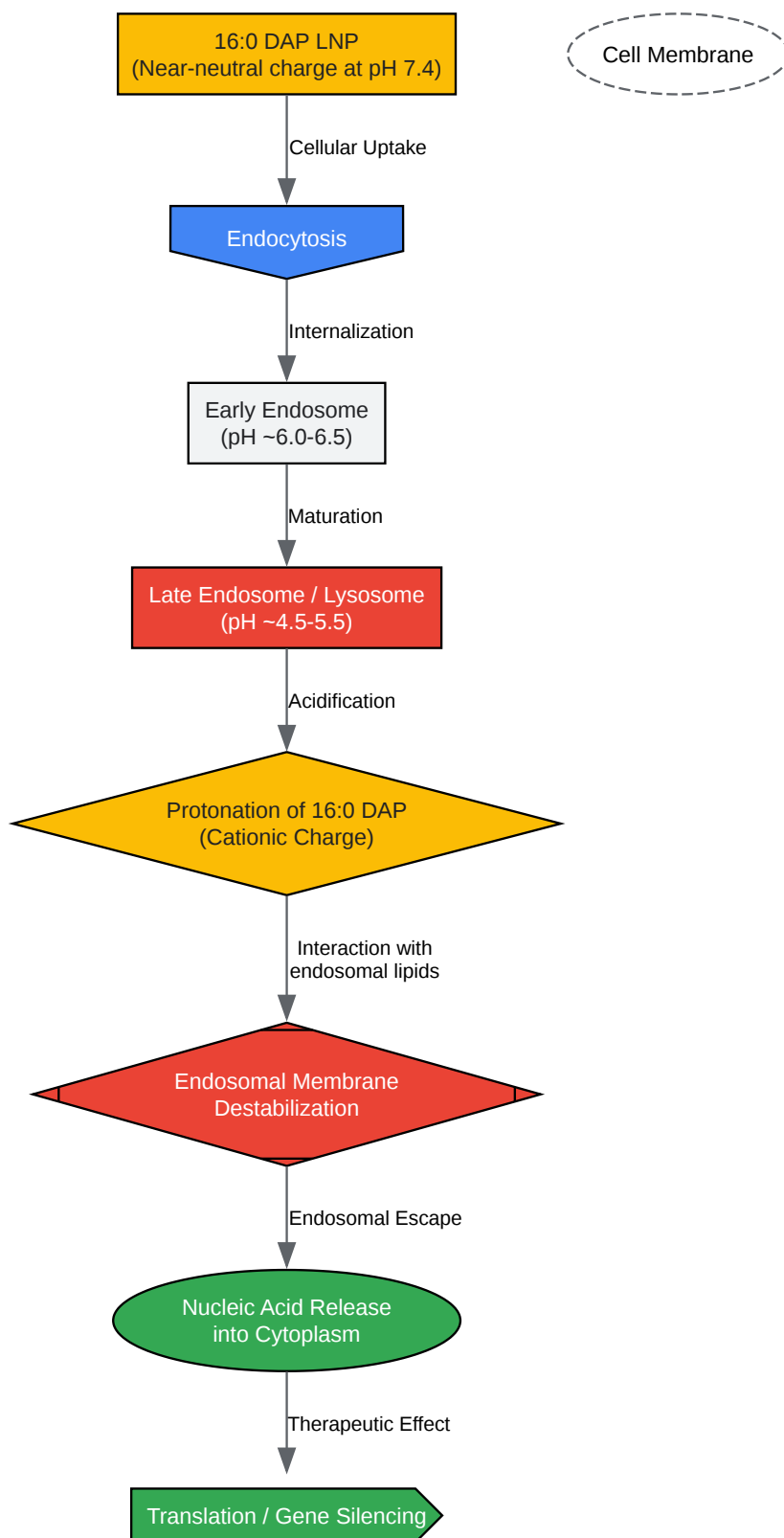
LNP Assembly Workflow



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Caption: Workflow for the assembly and characterization of **16:0 DAP** LNPs.

Cellular Uptake and Endosomal Escape Pathway



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Caption: Mechanism of LNP-mediated nucleic acid delivery to the cytoplasm.

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